

Comparative Analysis of the Biological Activity of Oxetane Derivatives

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Compound of Interest

Compound Name: 2-Methyloxetan-3-ol

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This guide provides a comparative analysis of the biological activity of a series of novel oxetane derivatives, specifically focusing on 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline compounds. The data presented herein is derived from a study that synthesized and evaluated these compounds for their potential as antimicrobial agents.

Antimicrobial Activity

A series of nine oxetane-quinoline conjugates (designated 9a-i) were synthesized and screened for their in vitro antibacterial, antifungal, and antimycobacterial activities. The results indicate that these compounds exhibit a range of antimicrobial properties, with some derivatives showing excellent potency against *Mycobacterium tuberculosis* and good activity against other bacterial and fungal strains.

Antibacterial and Antifungal Activity

The antibacterial and antifungal activities of compounds 9a-i were evaluated against a panel of pathogenic microbes. The minimum inhibitory concentration (MIC) was determined for each compound. Six of the derivatives (9a, 9b, 9c, 9d, 9e, and 9h) demonstrated good antibacterial activity against *Proteus mirabilis*, while compound 9a also showed notable activity against *Bacillus subtilis*^{[1][2]}. Furthermore, eight of the nine compounds displayed good antifungal activity against *Aspergillus niger*^{[1][2]}.

Table 1: In Vitro Antibacterial and Antifungal Activity of Oxetane Derivatives (MIC in μ M)[1][3]

Compound	E. coli	P. mirabilis	B. subtilis	S. albus	A. niger	C. albicans
9a	>250	31.25	31.25	>250	31.25	>250
9b	>250	62.5	>250	>250	62.5	>250
9c	>250	62.5	>250	>250	>250	>250
9d	>250	62.5	>250	>250	62.5	>250
9e	>250	62.5	>250	>250	62.5	>250
9f	>250	15.62	>250	>250	15.62	>250
9g	>250	>250	>250	>250	62.5	>250
9h	>250	62.5	>250	>250	62.5	>250
9i	>250	>250	>250	>250	62.5	>250
Streptomycin	15.62	15.62	15.62	15.62	NA	NA
Fluconazole	NA	NA	NA	NA	31.25	31.25

NA: Not Applicable

Antimycobacterial Activity

The synthesized compounds were also evaluated for their activity against *Mycobacterium tuberculosis* H37Rv. Notably, seven of the nine derivatives (9b, 9c, 9d, 9f, 9g, 9h, and 9i) exhibited excellent antimycobacterial activity, with MIC values ranging from 3.41 to 12.23 μ M[1][2].

Table 2: In Vitro Antimycobacterial Activity of Oxetane Derivatives against *M. tuberculosis* H37Rv[1][3]

Compound	R-group on Benzylxy Moiety	MIC (μ M)	MIC (μ g/mL)
9a	H	57.73	25
9b	4-Br	6.11	3.12
9c	4-Cl	12.23	6.25
9d	4-CH ₃	6.83	3.12
9e	2-CN	27.29	12.5
9f	3-CN	3.41	1.56
9g	4-CN	6.83	3.12
9h	3,5-di-F	6.83	3.12
9i	4-F	6.83	3.12
Isoniazid	NA	0.45	0.06
Rifampicin	NA	0.24	0.2
Pyrazinamide	NA	25.38	3.12

NA: Not Applicable

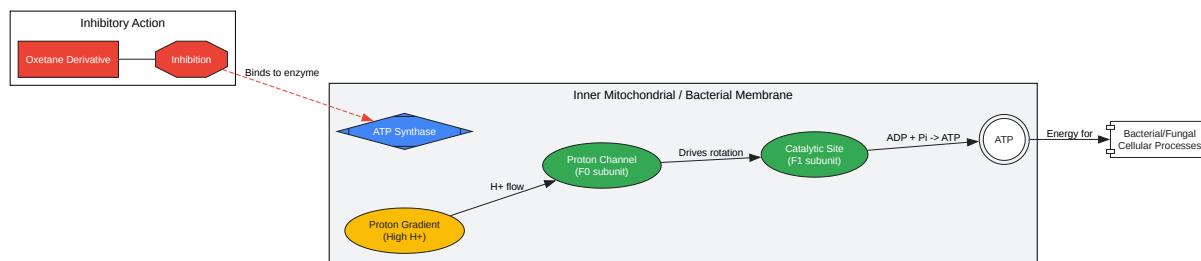
Cytotoxicity Profile

The cytotoxicity of the oxetane-quinoline derivatives was assessed against the Vero cell line. All tested compounds were found to be non-toxic at the concentrations evaluated, suggesting a favorable safety profile for these antimicrobial agents[1][2].

Proposed Mechanism of Action: ATP Synthase Inhibition

In silico docking studies were performed to elucidate the potential mechanism of action of these novel oxetane derivatives. The results suggest that these compounds may act as inhibitors of ATP synthase, a crucial enzyme for energy production in microbial cells[1][2][3]. By

binding to ATP synthase, these derivatives could disrupt the pathogen's energy metabolism, leading to cell death.



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Caption: Proposed mechanism of action of oxetane derivatives as ATP synthase inhibitors.

Experimental Protocols

Synthesis of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives (9a-i)

The synthesis of the title compounds was achieved through a multi-step process. A key intermediate, 3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-ol (7), was prepared by reacting 3-(2-bromo-3-fluorophenoxy)-8-fluoro-2-methylquinoline (6) with n-butyllithium followed by the addition of oxetan-3-one[1]. The final derivatives (9a-i) were obtained by the nucleophilic substitution reaction of compound 7 with various substituted benzyl bromides[1].



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Caption: Synthetic workflow for the preparation of the target oxetane derivatives.

Antimicrobial Susceptibility Testing

Antibacterial and Antifungal Assays: The *in vitro* antibacterial and antifungal activities were determined using the well diffusion method. The minimum inhibitory concentration (MIC) for each compound was then determined. Standard drugs, streptomycin for bacteria and fluconazole for fungi, were used as positive controls[1].

Antimycobacterial Assay: The antimycobacterial activity against *Mycobacterium tuberculosis* H37Rv was evaluated using the Microplate Alamar Blue Assay (MABA)[3]. This colorimetric assay measures the metabolic activity of the bacteria, and the MIC is defined as the lowest drug concentration that prevents a color change from blue to pink[3].

Cytotoxicity Assay

The cytotoxicity of the synthesized compounds was evaluated against the Vero cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[1][2]. This assay measures the metabolic activity of cells and is a common method for assessing cell viability and proliferation.

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References

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